molecular formula C44H58N2O4PPdS- B13399148 Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)

Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)

Cat. No.: B13399148
M. Wt: 848.4 g/mol
InChI Key: VGVZQTYHQRVKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of MorDalPhos Pd G4 involves the combination of bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine with phenylmorpholine and methanesulfonato. The reaction conditions typically include mild temperatures and the use of palladium as a catalyst. Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to ensure the final product’s stability and effectiveness .

Chemical Reactions Analysis

MorDalPhos Pd G4 is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents used in these reactions include aryl halides, organometallic reagents, and various bases. The major products formed are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

MorDalPhos Pd G4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for MorDalPhos Pd G4 involves the formation of a palladium complex that facilitates the transfer of functional groups between molecules.

Comparison with Similar Compounds

MorDalPhos Pd G4 is unique due to its high stability and solubility in organic solvents. Similar compounds include:

  • AdBrettPhos Pd G3
  • JackiePhos Pd G3
  • MorDalphos Pd G3
  • DavePhos-Pd-G3
  • RockPhos Pd G3
  • APhos Pd G3
  • (t-Bu)PhCPhos Pd G3
  • cataCXium® A Pd G3
  • EPhos Pd G4

Compared to these compounds, MorDalPhos Pd G4 offers enhanced reactivity and versatility in various cross-coupling reactions .

Properties

Molecular Formula

C44H58N2O4PPdS-

Molecular Weight

848.4 g/mol

IUPAC Name

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

VGVZQTYHQRVKCK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.